Physical Property Differentiation: Melting Point and Lipophilicity of [4-(Aminomethyl)phenyl]methanesulfonamide vs. Mafenide
The melting point of [4-(Aminomethyl)phenyl]methanesulfonamide is reported as 160.5–162 °C, which is significantly higher than that of its direct analog lacking the methylene spacer, mafenide (4-(aminomethyl)benzenesulfonamide, CAS 138-39-6), which melts at 151–152 °C . This 9–10 °C elevation in melting point, accompanied by a calculated LogP of -0.77 to -0.94 for the target compound versus approximately -1.2 for mafenide, indicates stronger crystal lattice stabilization and moderately reduced aqueous solubility in the methanesulfonamide derivative [1][2]. The measured pKa of 10.07–10.36 (predicted) suggests that the primary amine remains largely protonated under physiological conditions (pH 7.4), where the compound exhibits a calculated LogD of -2.6, confirming its hydrophilic character [3].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 160.5–162 °C |
| Comparator Or Baseline | Mafenide (4-(aminomethyl)benzenesulfonamide): 151–152 °C |
| Quantified Difference | Δ ~ +9–10 °C (higher) |
| Conditions | Measured by standard capillary melting point determination |
Why This Matters
A higher melting point and altered lipophilicity directly impact solid-state stability, purification methodology selection, and formulation development workflows, making [4-(Aminomethyl)phenyl]methanesulfonamide a distinct chemical entity requiring separate analytical reference standards and handling protocols.
- [1] PubChem. Mafenide (Compound CID 3998). Melting Point: 151–152 °C. View Source
- [2] Chembase.cn. [4-(Aminomethyl)phenyl]methanesulfonamide. LogP: -0.774. View Source
- [3] Chembase.cn. N-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride. Calculated Properties: pKa 10.07, LogD (pH 7.4) -2.60. View Source
